2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide: is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenoxyacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 3-methoxy-4-(pentyloxy)benzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazide functional group, converting it into the corresponding amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): A selective herbicide used in agriculture.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific hydrazide functional group and the presence of both methoxy and pentyloxy substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24Cl2N2O4 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O4/c1-3-4-5-10-28-19-8-6-15(11-20(19)27-2)13-24-25-21(26)14-29-18-9-7-16(22)12-17(18)23/h6-9,11-13H,3-5,10,14H2,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
MHRVETBUFDRXMV-ZMOGYAJESA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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